molecular formula C4K2N4PdS4 B083460 Dipotassium tetrakis(thiocyanato-S)palladate(2-) CAS No. 14516-47-3

Dipotassium tetrakis(thiocyanato-S)palladate(2-)

Cat. No. B083460
CAS RN: 14516-47-3
M. Wt: 417 g/mol
InChI Key: DEKPKOWGFRITBO-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium tetrakis(thiocyanato-S)palladate(2-) is a chemical compound with the molecular formula C4K2N4PdS4 . It is categorized as a heterocyclic organic compound .


Synthesis Analysis

The compound was unexpectedly prepared by the reaction of [PdCl2(nbd)] (where nbd is bicyclo[2.2.1]hepta-2,5-diene, C7H8) with KSCN . The mixture was stirred at room temperature for 24 hours and then filtered. The solvent was removed, the residue dissolved in CH3CN/ether, and the undissolved products were removed by filtration. Evaporation of the solvent gave an orange-red powder .


Molecular Structure Analysis

The crystal structure of Dipotassium tetrakis(thiocyanato-S)palladate(2-) contains a potassium cation and one half of a Pd(II) anionic complex . In the complex, the Pd(II) ion is four-coordinated in an essentially square-planar environment by four S atoms of the four distinct SCN ligands . The Pd atom is located at the center of inversion, and therefore, the PdS4 moiety is exactly planar . The two crystallographically independent Pd—S bond lengths are nearly equal (2.3254(5) Å and 2.3451(5) Å), and the cis S–Pd–S bond angles are 83.90(2)° and 96.10(2)° .


Physical And Chemical Properties Analysis

The compound is an orange-red powder . More detailed physical and chemical properties are not available in the sources I found.

properties

IUPAC Name

dipotassium;palladium(2+);tetrathiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHNS.2K.Pd/c4*2-1-3;;;/h4*3H;;;/q;;;;2*+1;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPKOWGFRITBO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4K2N4PdS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162928
Record name Dipotassium tetrakis(thiocyanato-S)palladate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium tetrakis(thiocyanato-S)palladate(2-)

CAS RN

14516-47-3
Record name Dipotassium tetrakis(thiocyanato-S)palladate(2-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium tetrakis(thiocyanato-S)palladate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium tetrakis(thiocyanato-S)palladate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.004
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.